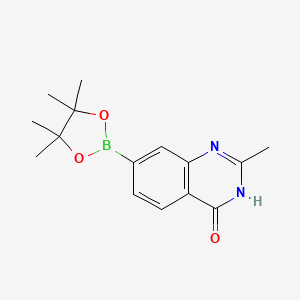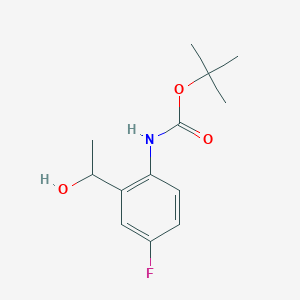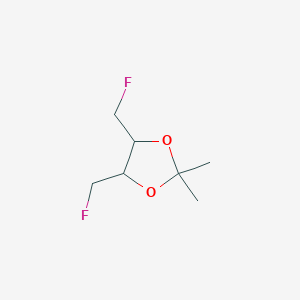
4,5-Bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane is a fluorinated organic compound with a unique structure that includes two fluoromethyl groups attached to a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane typically involves the reaction of fluoromethylating agents with 2,2-dimethyl-1,3-dioxolane. One common method is the use of fluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the fluoromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the required reaction conditions and scaling up the production process.
化学反応の分析
Types of Reactions
4,5-Bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the fluoromethyl groups to methyl groups.
Substitution: The fluoromethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of 4,5-bis(methyl)-2,2-dimethyl-1,3-dioxolane.
Substitution: Formation of various substituted dioxolane derivatives.
科学的研究の応用
4,5-Bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique properties.
Medicine: Investigated for its potential as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
作用機序
The mechanism of action of 4,5-Bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane involves its interaction with various molecular targets. The fluoromethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The dioxolane ring provides stability and rigidity to the molecule, enhancing its overall properties.
類似化合物との比較
Similar Compounds
4,5-Bis(trifluoromethyl)-2,2-dimethyl-1,3-dioxolane: Similar structure but with trifluoromethyl groups, leading to different reactivity and properties.
4,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxolane: Chloromethyl groups instead of fluoromethyl, resulting in different chemical behavior.
4,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxolane: Bromomethyl groups provide different reactivity compared to fluoromethyl groups.
Uniqueness
4,5-Bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane is unique due to the presence of fluoromethyl groups, which impart distinct electronic and steric properties. These properties make it valuable in various applications, particularly in the synthesis of fluorinated compounds and materials.
特性
IUPAC Name |
4,5-bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O2/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHJRQWZIPGXAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)CF)CF)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




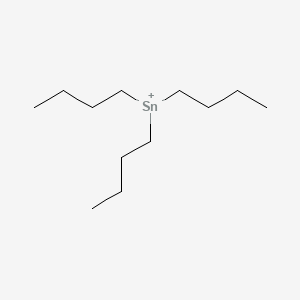

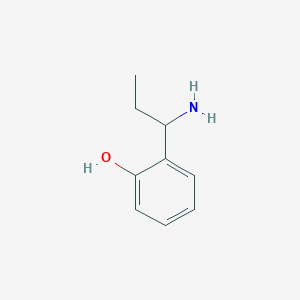

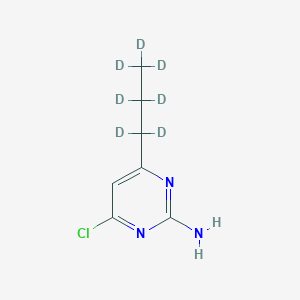
![[3,4,5-triacetyloxy-6-[4-[(E)-methoxyiminomethyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B12087355.png)
